N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide
Description
N'-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide is a synthetic small molecule featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and an ethanediamide side chain linked to an isobutyl (2-methylpropyl) group. The 4-methoxyphenyl group may enhance membrane permeability, while the ethanediamide moiety could facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-11(2)8-19-17(23)18(24)20-16-14-9-26-10-15(14)21-22(16)12-4-6-13(25-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSANXMVHWVUWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
Attachment of the Ethanediamide Moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thienopyrazole core may bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The thieno[3,4-c]pyrazole core distinguishes this compound from analogous thieno-pyrrole or pyrazole derivatives. For example, the European Patent Bulletin (2024) describes a structurally related compound: (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide (Patent Compound A) . Key comparisons include:
Key Differences :
- The pyrazole core in the target compound introduces additional nitrogen atoms, altering electron distribution compared to the pyrrole in Patent Compound A. This may reduce aromaticity and affect binding to hydrophobic enzyme pockets.
- The methylsulfonyl group in Patent Compound A enhances polarity and solubility, whereas the isobutyl ethanediamide group in the target compound may prioritize lipophilicity.
Pharmacological and Physicochemical Properties
Patent Compound A demonstrates COX-2 inhibition (IC₅₀: 15 nM) in preclinical inflammation models, attributed to its methylsulfonyl group’s interaction with the enzyme’s active site .
Solubility and Bioavailability :
- Patent Compound A’s crystalline form achieves high aqueous solubility (20 mg/mL), critical for oral bioavailability.
Research Findings and Limitations
Structural Analogues in Drug Development
Thieno-fused heterocycles are common in kinase inhibitors (e.g., imatinib derivatives). However, the target compound’s pyrazole core and ethanediamide side chain diverge from established scaffolds.
Biological Activity
N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 418.51 g/mol. Its structure includes a thieno[3,4-c]pyrazole moiety, which is crucial for its biological interactions.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.51 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Methoxyphenyl, Ethanediamide |
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Cannabinoid Receptor Agonism : The compound acts as an agonist for cannabinoid receptors, influencing various physiological processes such as pain modulation and appetite regulation.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, suggesting that this compound may also scavenge free radicals and reduce oxidative stress .
- Antimicrobial Activity : Preliminary studies show that derivatives of thieno[3,4-c]pyrazole compounds exhibit antimicrobial properties against various bacterial and fungal strains .
Study on Cannabinoid Receptor Agonism
A study evaluated the effects of this compound on cannabinoid receptors in vitro. Results indicated a significant increase in receptor activation compared to control groups, suggesting potential applications in treating conditions like chronic pain and obesity.
Antioxidant Activity Assessment
In a comparative study of various thieno[3,4-c]pyrazole derivatives, this compound exhibited a notable reduction in DPPH radical levels at concentrations as low as 10 µM. This finding supports its potential use as an antioxidant agent in therapeutic formulations.
Antimicrobial Evaluation
A series of tests conducted on synthesized derivatives revealed that this compound showed effective inhibition against Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values were recorded at concentrations ranging from 50 to 100 µg/mL for various pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
